N-Boc-5-bromo-2-fluoro-L-phenylalanine

Description

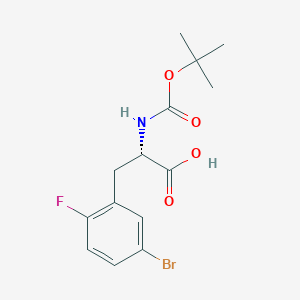

N-Boc-5-bromo-2-fluoro-L-phenylalanine (CAS: 2015412-89-0) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₇BrFNO₄, with a molecular weight of 362.19 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the aromatic ring. These substitutions enhance steric and electronic modulation, making it valuable for targeted drug design and biochemical studies. The compound is temporarily unavailable commercially but is shipped globally from suppliers in China, the U.S., India, and Germany .

Properties

Molecular Formula |

C14H17BrFNO4 |

|---|---|

Molecular Weight |

362.19 g/mol |

IUPAC Name |

(2S)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

GMCNCAWDRLFCEF-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-5-bromo-2-fluoro-L-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-phenylalanine.

Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: The brominated intermediate is then subjected to fluorination at the 2-position using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production often requires the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Boc-5-bromo-2-fluoro-L-phenylalanine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

Deprotected Amino Acid: Removal of the Boc group yields 5-bromo-2-fluoro-L-phenylalanine.

Scientific Research Applications

N-Boc-5-bromo-2-fluoro-L-phenylalanine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: It serves as a tool for studying protein structure and function by incorporating it into peptides and proteins.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-5-bromo-2-fluoro-L-phenylalanine depends on its specific application. In biological systems, it can be incorporated into peptides and proteins, where it may affect protein folding, stability, and function. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between N-Boc-5-bromo-2-fluoro-L-phenylalanine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Protecting Group | Stereochemistry |

|---|---|---|---|---|---|---|

| This compound | 2015412-89-0 | C₁₄H₁₇BrFNO₄ | 362.19 | 5-Bromo, 2-Fluoro | Boc | L |

| N-Boc-4-bromo-L-phenylalanine | 62129-39-9 | Not provided | Not provided | 4-Bromo | Boc | L |

| N-Fmoc-5-bromo-2-fluoro-L-phenylalanine | 1998646-62-0 | Complex structure* | ~504.33 (estimated) | 5-Bromo, 2-Fluoro | Fmoc | L |

| N-Boc-3-bromo-5-fluoro-L-phenylalanine | 1997460-26-0 | C₁₄H₁₇BrFNO₄ | 362.19 | 3-Bromo, 5-Fluoro | Boc | L |

| N-Boc-5-bromo-2-chloro-D-phenylalanine | 794593-67-2 | C₁₄H₁₇BrClNO₄ | 378.65 | 5-Bromo, 2-Chloro | Boc | D |

*The Fmoc analog’s formula includes a fluorenylmethoxycarbonyl group, significantly increasing its size and complexity .

Key Comparative Analysis

Substituent Position and Halogen Effects

- Bromo/Fluoro Positioning: The target compound’s 5-bromo-2-fluoro configuration optimizes steric bulk and electronic effects for peptide interactions .

- Chlorine vs. Fluorine: The 2-chloro substituent in N-Boc-5-bromo-2-chloro-D-phenylalanine (CAS: 794593-67-2) increases molecular weight (378.65 vs.

Protecting Group Differences

- Boc vs. Fmoc :

Stereochemical Impact

- D- vs. L-Configuration :

- The D-isomer N-Boc-5-bromo-2-chloro-D-phenylalanine (CAS: 794593-67-2) may exhibit distinct biological activity compared to L-configured analogs, particularly in enzyme-resistant peptide designs .

Biological Activity

N-Boc-5-bromo-2-fluoro-L-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid, characterized by the presence of bromine at the 5-position and fluorine at the 2-position on the aromatic ring. This compound is notable for its unique structural features, which significantly influence its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The tert-butoxycarbonyl (Boc) protecting group attached to the amino group enhances the compound's stability and solubility, making it suitable for various biochemical applications. The halogen substitutions (bromine and fluorine) play a crucial role in modulating the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogens can enhance binding affinity, which is critical in drug design and development. Some potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Binding : Its structure allows for specific interactions with biological receptors, potentially influencing signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds similar to this compound. For instance, analogs have demonstrated significant inhibition of tumor cell proliferation in vitro. These findings suggest that modifications at the aromatic ring can enhance efficacy against cancer cell lines.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 2-[18F]FELP | 0.028 | F98 GB cells |

| [18F]FET | 0.030 | Various tumor cells |

Antimicrobial Activity

The antimicrobial potential of halogenated phenylalanines has been documented, with compounds exhibiting significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <1 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

Case Studies

- Antitumor Efficacy : A study involving the administration of N-Boc derivatives in animal models showed promising results in reducing tumor size, highlighting the compound's potential as a lead in cancer therapy.

- Enzyme Interaction : Research focused on enzyme-substrate interactions revealed that this compound could effectively inhibit specific enzymatic activities, suggesting its application in metabolic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.